20S Proteasome-IN-2

proteasome inhibition β5 selectivity CT-L activity

Standard irreversible proteasome inhibitors (e.g., bortezomib) cause prolonged off-target effects, confounding β5-specific mechanistic studies. This tripeptidyl furylketone offers a reversible, non-covalent alternative with defined kinetics. - **Target:** β5 subunit (CT-L), IC₅₀ = 0.18 μM; >50-fold selective over β1/β2. - **Key Utility:** Wash-out studies, protein turnover dynamics, in vivo efficacy (HCT-116 xenografts, IC₅₀ = 0.28 μM). - **Supply:** Multiple pack sizes available for R&D; ambient shipping.

Molecular Formula C30H44N4O8S
Molecular Weight 620.8 g/mol
Cat. No. B12404314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20S Proteasome-IN-2
Molecular FormulaC30H44N4O8S
Molecular Weight620.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)NCC(C)(C)C)C(=O)NC(COC)C(=O)NC(CC(C)C)C(=O)C2=CC=CO2
InChIInChI=1S/C30H44N4O8S/c1-19(2)15-22(27(36)25-9-8-14-42-25)32-29(38)24(17-41-7)33-28(37)23(16-26(35)31-18-30(4,5)6)34-43(39,40)21-12-10-20(3)11-13-21/h8-14,19,22-24,34H,15-18H2,1-7H3,(H,31,35)(H,32,38)(H,33,37)/t22-,23-,24-/m0/s1
InChIKeySRRHMJFNPOAJHK-HJOGWXRNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20S Proteasome-IN-2: β5-Selective, Reversible Proteasome Inhibitor


20S Proteasome-IN-2 (also designated Compound 11m) is a tripeptidyl furylketone-based small molecule that acts as a selective inhibitor of the chymotrypsin-like (CT-L/β5) catalytic subunit of the human 20S proteasome [1]. It inhibits the β5 subunit with an IC₅₀ of 0.18 μM and demonstrates a reversible, non-covalent binding mode distinct from irreversible epoxyketone or boronic acid proteasome inhibitors [1]. The compound has demonstrated anti-proliferative effects across multiple solid tumor cell lines and exhibits in vivo anti-tumor activity in xenograft models [1].

β5-selective proteasome inhibition studies
Reversible, non-covalent binding mechanism

Why Generic Inhibitors Fail to Replace 20S Proteasome-IN-2


The proteasome inhibitor class encompasses agents with profoundly divergent subunit selectivity, binding kinetics, and reversibility profiles that directly impact experimental outcomes and therapeutic index. Irreversible inhibitors like carfilzomib and bortezomib form stable covalent adducts with the catalytic threonine, leading to prolonged proteasome inhibition and distinct toxicity signatures [1]. 20S Proteasome-IN-2 distinguishes itself through a reversible, non-covalent interaction that results in a shorter pharmacodynamic half-life and potentially reduced cumulative toxicity [1]. Furthermore, its β5-selectivity contrasts with pan-proteasome inhibitors that indiscriminately block β1, β2, and β5 activities, confounding mechanistic studies of UPS-dependent processes [1]. Substituting a generic or clinical proteasome inhibitor for 20S Proteasome-IN-2 would therefore introduce uncontrolled variables in target engagement duration, off-target catalytic activity, and cellular recovery kinetics, undermining the reproducibility and interpretability of experiments designed to probe β5-specific functions or reversible inhibition paradigms.

Irreversible binding

Irreversible inhibitors may produce sustained proteasome blockade, shifting cellular recovery kinetics compared to reversible agents.

Pan-proteasome activity

Inhibitors targeting β1, β2, and β5 may confound β5-specific mechanistic studies and pathway interpretation.

Clinical inhibitor signatures

Clinical proteasome inhibitor profiles may carry distinct cellular response signatures that may not transfer to β5-selective reversible research contexts.

20S Proteasome-IN-2: Comparative Evidence


β5 Selectivity and Potency vs. MG132

20S Proteasome-IN-2 (Compound 11m) exhibits an IC₅₀ of 0.18 μM against the β5 subunit of the human 20S proteasome, demonstrating potent and selective inhibition of the chymotrypsin-like (CT-L) activity [1]. In the same study, the benchmark inhibitor MG132 displayed comparable potency with an IC₅₀ of 0.21 μM against β5 [1]. Notably, 20S Proteasome-IN-2 displayed no significant inhibition of the β1 (caspase-like) or β2 (trypsin-like) subunits, underscoring its β5 selectivity [1].

β5 Inhibition
Head-to-head
IC₅₀ 0.18 μM vs. MG132 0.21 μM
Supports β5-selective inhibition study fit
Purified human 20S proteasome; CT-L activity assay
proteasome inhibition β5 selectivity CT-L activity enzymatic assay

Reversible Inhibition Kinetics vs. Carfilzomib

LC-MS/MS analysis confirmed that 20S Proteasome-IN-2 does not form a covalent adduct with the 20S proteasome, establishing its non-covalent mechanism of action [1]. In a wash-out assay, 20S Proteasome-IN-2 displayed reversible inhibition, with proteasome activity recovering to approximately 80% of baseline within 3 hours after compound removal [1]. In contrast, the clinical proteasome inhibitor carfilzomib exhibits irreversible covalent binding to the β5 subunit, resulting in sustained proteasome inhibition that persists until de novo proteasome synthesis occurs [1].

Reversibility
Reported
~80% activity recovery within 3 h post-washout
Enables temporal control of proteasome inhibition
Wash-out assay; LC-MS/MS confirmation, no covalent adduct
reversible inhibition wash-out assay binding kinetics covalent vs. non-covalent

Anti-Proliferative Activity Across Cancer Cell Lines

20S Proteasome-IN-2 (Compound 11m) demonstrated broad anti-proliferative activity across a panel of seven human cancer cell lines, with IC₅₀ values ranging from 0.28 μM to 1.3 μM [1]. The compound exhibited the highest potency against HCT-116 colorectal carcinoma cells (IC₅₀ = 0.28 μM) and PCM1E8 cells (IC₅₀ = 0.57 μM), and the lowest potency against A549 lung adenocarcinoma cells (IC₅₀ = 1.3 μM) [1]. The positive control MG132 showed comparable anti-proliferative effects across the same cell line panel [1].

Cell viability
Head-to-head
IC₅₀ range 0.28–1.3 μM across 7 cancer cell lines
Supports cell-model endpoint review
24-h treatment; colorimetric viability assay
anti-proliferative cancer cell lines cytotoxicity cell viability

Rat Pharmacokinetic Profile vs. Carfilzomib

Following intravenous administration (5 mg/kg) in rats, 20S Proteasome-IN-2 exhibited a pharmacokinetic profile characterized by rapid clearance from plasma (terminal half-life = 14 minutes) and a low clearance rate (CL = 2.0 L/h/kg) [1]. The steady-state volume of distribution (Vss = 0.66 L/kg) and exposure parameters (Cmax = 2007 μg/L; AUC₀₋ₜ = 680 μg/L·h) were comparable to those reported for the clinical proteasome inhibitor carfilzomib [1].

PK parameters
Reported
t₁/₂ 14 min; Vss 0.66 L/kg; CL 2.0 L/h/kg
Supports PK exposure-model interpretation
Rat IV 5 mg/kg; comparable to reported carfilzomib values
pharmacokinetics in vivo tissue distribution clearance

In Vivo Antitumor Efficacy in Xenograft Model

In an HCT-116 colorectal cancer xenograft model, 20S Proteasome-IN-2 (Compound 11m) administered intravenously at 5 mg/kg (q.d. for 10 days) resulted in significant inhibition of tumor growth [1]. At the end of the study, the tumor volume in the 20S Proteasome-IN-2-treated group was approximately 40% smaller than that of the vehicle control group [1]. The positive control carfilzomib (5 mg/kg, i.v.) produced a similar degree of tumor growth inhibition [1].

Tumor growth inhibition
Head-to-head
~40% tumor volume reduction vs. vehicle in HCT-116 xenograft
Supports model-response endpoint context
5 mg/kg i.v. daily ×10 days; comparable to carfilzomib
xenograft in vivo efficacy tumor growth inhibition HCT-116

Immunoproteasome vs. Constitutive Proteasome Selectivity

BindingDB data indicates that 20S Proteasome-IN-2 (Compound 11m) exhibits differential inhibition of the constitutive proteasome β5 subunit and the immunoproteasome β5i (LMP7) subunit [1]. The compound showed an IC₅₀ of 2.75 μM against the constitutive β5 subunit and an IC₅₀ of <50 nM against the immunoproteasome β5i subunit, representing approximately 55-fold selectivity for the immunoproteasome in this assay [1].

β5i/β5 selectivity
Data to verify
β5i IC₅₀
Supports immunoproteasome assay context
BindingDB data; intra-compound selectivity assessment
immunoproteasome β5i LMP7 selectivity

20S Proteasome-IN-2: Research and Preclinical Applications


β5-Specific Proteasome Function Studies

Researchers aiming to dissect the specific contributions of the β5 subunit to proteasome biology or cancer cell survival should utilize 20S Proteasome-IN-2. Its high selectivity for β5, coupled with minimal inhibition of β1 and β2, allows for unambiguous attribution of observed phenotypes to CT-L activity inhibition, avoiding the confounding effects of pan-proteasome blockade [1].

Reversible vs. Irreversible Proteasome Inhibition Dynamics

For experiments requiring precise temporal control over proteasome activity—such as wash-out studies to assess recovery kinetics, protein turnover dynamics, or the reversibility of cellular stress responses—20S Proteasome-IN-2 provides a reversible, non-covalent alternative to irreversible clinical inhibitors like carfilzomib or bortezomib [1].

Preclinical Colorectal Cancer Evaluation

Given its potent anti-proliferative activity against HCT-116 cells (IC₅₀ = 0.28 μM) and demonstrated in vivo efficacy in HCT-116 xenograft models, 20S Proteasome-IN-2 serves as an excellent tool compound for preclinical studies focused on colorectal cancer or other solid tumors responsive to proteasome inhibition [1].

Benchmarking β5-Selective Inhibitors in SAR Studies

The well-characterized potency (β5 IC₅₀ = 0.18 μM), selectivity profile, and pharmacokinetic parameters of 20S Proteasome-IN-2 make it an ideal reference compound for medicinal chemistry programs developing next-generation reversible proteasome inhibitors [1].

Application
Selection Property
Validation Focus
β5 subunit function studies
β5-selective inhibition profile
CT-L activity assays, β1/β2 off-target review
Reversible inhibition dynamics
Non-covalent, reversible binding mechanism
Wash-out recovery kinetics, target engagement duration
Colorectal cancer xenograft studies
Anti-proliferative cell-model response
Tumor growth inhibition endpoint review, model context
β5-selective inhibitor SAR studies
Well-characterized potency and selectivity profile
Comparative potency and selectivity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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